Tumor-Type Specificity: Divergent Cytotoxicity Profiles of 2-Isoxazolin-5-ones vs. 3,5-Isoxazolidinediones
In a direct comparative study, the 2-isoxazolin-5-one and 3,5-isoxazolidinedione scaffolds were evaluated for cytotoxicity against a panel of murine and human tumor cell lines. The data revealed that the specificity of these agents as cytotoxic compounds varied with the histological type of tumor cell, indicating that the 2-isoxazolin-5-one scaffold is not a simple replacement for the isoxazolidinedione class and may possess a distinct target profile [1].
| Evidence Dimension | Cytotoxicity and tumor-type specificity |
|---|---|
| Target Compound Data | 2-Isoxazolin-5-one derivatives demonstrated potent cytotoxicity against human Tmolt3 T cell leukemia, murine P388 and L1210 leukemias, and human HeLa-S3 uterine carcinoma and glioma tumor cell growth. |
| Comparator Or Baseline | 3,5-Isoxazolidinedione derivatives, tested in the same study and against the same cell line panel. |
| Quantified Difference | The specificity of the 3,5-isoxazolidinedione and 2-isoxazoline-5-one derivatives as cytotoxic agents varied with the histological type of tumor cell. |
| Conditions | In vitro cytotoxicity assay against a panel of human and murine tumor cell lines (Tmolt3, P388, L1210, HeLa-S3, glioma). |
Why This Matters
The non-overlapping tumor-type specificity demonstrates that 2-isoxazolin-5-ones offer a unique chemical starting point for anticancer drug discovery, distinct from the related isoxazolidinedione scaffold, which is critical for procurement decisions when selecting a core heterocycle for a focused library.
- [1] Hall, I. H., et al. Synthesis and cytotoxic action of 3,5-isoxazolidinediones and 2-isoxazolin-5-ones in murine and human tumors. Arch. Pharm. (Weinheim) 1997, 330(3), 67-73. View Source
